

Crystal Structure of 2-Bromo-4,6-dinitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,6-dinitroaniline

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This technical guide provides an in-depth analysis of the crystal structure of **2-Bromo-4,6-dinitroaniline** ($C_6H_4BrN_3O_4$), a compound of interest in the synthesis of azo dyes.^[1] The following sections detail the crystallographic data, experimental protocols for its structure determination, and a workflow diagram illustrating the process from synthesis to structural analysis.

Core Crystallographic Data

The crystal structure of **2-Bromo-4,6-dinitroaniline** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group $P2_1/n$.^{[1][2]} A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Formula	C ₆ H ₄ BrN ₃ O ₄
Molecular Weight	262.03 g/mol [2]
Crystal System	Monoclinic[2]
Space Group	P2 ₁ /n[1][2]
Unit Cell Dimensions	a = 6.6955 (2) Å b = 7.7720 (2) Å c = 16.0608 (4) Å β = 95.4182 (14)°[2]
Volume (V)	832.03 (4) Å ³ [2]
Z	4[2]
Temperature (T)	173 K[2]
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (R[F ² > 2σ(F ²)])	0.033[2]
Weighted R-factor (wR(F ²))	0.083[2]
Goodness-of-fit (S)	1.06[2]

Table 1: Crystallographic Data for **2-Bromo-4,6-dinitroaniline**

The molecular structure features dihedral angles of 2.04 (3)° and 1.18 (4)° between the two nitro groups and the aniline ring, respectively.[2] The crystal packing is stabilized by a network of intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Br⋯π interactions.[2]

Experimental Protocols

The determination of the crystal structure of **2-Bromo-4,6-dinitroaniline** involved the following key experimental stages: synthesis and crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of **2-Bromo-4,6-dinitroaniline** is typically achieved through the bromination of 2,4-dinitroaniline suspended in water.[1] For the purpose of single-crystal X-ray analysis, the compound was dissolved in dichloromethane (CH₂Cl₂). Single crystals suitable for diffraction were obtained through the slow evaporation of this solution.[2]

X-ray Diffraction Analysis

A suitable single crystal of **2-Bromo-4,6-dinitroaniline** with dimensions of approximately 0.20 × 0.15 × 0.08 mm was selected for X-ray diffraction analysis.[2] The data was collected on a Bruker APEXII CCD diffractometer at a temperature of 173 K using Mo K α radiation.[2]

A multi-scan absorption correction was applied to the collected data using SADABS.[2] The crystal structure was solved using the SHELXS97 program and refined using SHELXL2013.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[2]

Workflow and Logical Relationships

The following diagram illustrates the workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

Caption: Workflow for the determination of the crystal structure of **2-Bromo-4,6-dinitroaniline**.

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References

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- 2. Crystal structure of 2-bromo-4,6-dinitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
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